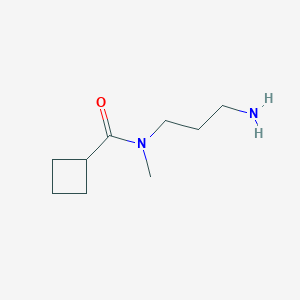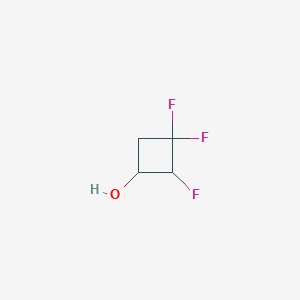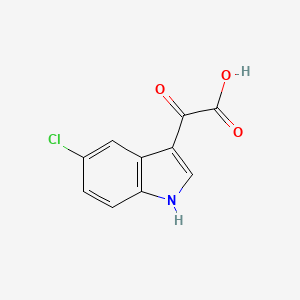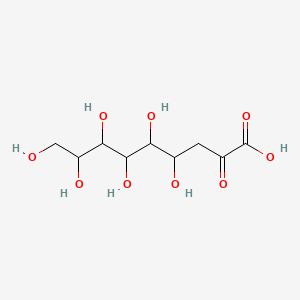![molecular formula C14H12Cl2Zr B12279671 Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B12279671.png)
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- is a chemical compound with the molecular formula C14H12Cl2Zr and a molecular weight of 342.38 . . This compound is part of the metallocene family, which are organometallic compounds typically consisting of a transition metal sandwiched between two cyclopentadienyl anions. Metallocenes are known for their catalytic properties and are widely used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- typically involves the reaction of cyclopentadienyl and indenyl ligands with zirconium tetrachloride (ZrCl4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:
ZrCl4+CpH+IndH→CpZr(Ind)Cl2+2HCl
where CpH is cyclopentadiene and IndH is indene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out in a controlled environment to maintain the desired temperature and pressure .
Análisis De Reacciones Químicas
Types of Reactions
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and organometallic reagents like Grignard reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Aplicaciones Científicas De Investigación
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- has several scientific research applications, including:
Material Science: The compound is used in the synthesis of advanced materials, including nanomaterials and composites.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Biological Studies:
Mecanismo De Acción
The mechanism of action of zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- involves its ability to coordinate with other molecules through its cyclopentadienyl and indenyl ligands. These ligands can form stable complexes with various substrates, facilitating catalytic reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienylzirconium trichloride: Another metallocene compound with similar catalytic properties.
Bis(cyclopentadienyl)dimethyl zirconium: Known for its use in polymerization reactions.
Tetrakis(dimethylamino)zirconium: Used in chemical vapor deposition processes.
Uniqueness
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- is unique due to its specific ligand structure, which provides distinct catalytic properties and reactivity compared to other zirconium metallocenes . Its ability to form stable complexes with a wide range of substrates makes it particularly valuable in various industrial and research applications .
Propiedades
Fórmula molecular |
C14H12Cl2Zr |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;1H-inden-1-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/C9H7.C5H5.2ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-5-3-1;;;/h1-7H;1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
JSOQLNRNQGZSSV-UHFFFAOYSA-L |
SMILES canónico |
C1C=CC=[C-]1.[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)-benzeneacetamide methanesulfonate salt](/img/structure/B12279588.png)
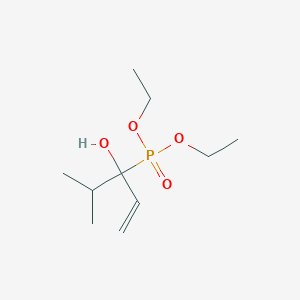


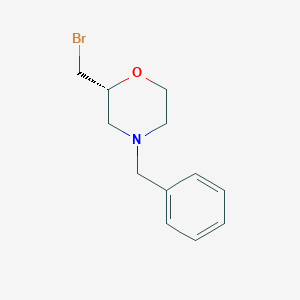

![N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt](/img/structure/B12279620.png)

